molecular formula C6H6N2O B7766730 Pyridine-2-aldoxime

Pyridine-2-aldoxime

Cat. No.: B7766730
M. Wt: 122.12 g/mol
InChI Key: MTFJSAGADRTKCI-YVMONPNESA-N
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Description

Pyridine-2-aldoxime, is a chemical compound known for its significant role in the reactivation of acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This compound is widely studied for its applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning .

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing pyridine-2-aldoxime involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-aldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine-2-aldoxime has a wide range of applications in scientific research:

Mechanism of Action

Pyridine-2-aldoxime exerts its effects by reactivating acetylcholinesterase, an enzyme inhibited by organophosphate compounds. The compound binds to the enzyme’s active site, displacing the organophosphate and restoring the enzyme’s activity. This process helps in breaking down accumulated acetylcholine, thereby alleviating symptoms of poisoning .

Comparison with Similar Compounds

Uniqueness: Pyridine-2-aldoxime is unique due to its specific binding affinity and reactivation efficiency for acetylcholinesterase. Its structural properties allow it to effectively displace organophosphates from the enzyme, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

(NZ)-N-(pyridin-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJSAGADRTKCI-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922929
Record name 2-(Nitrosomethylidene)-1,2-dihydropyridine
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Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name syn-Pyridin-2-aldoxime
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CAS No.

2110-14-7, 1193-96-0, 873-69-8
Record name Pyridine-2-aldoxime, (Z)-
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Record name 2-(Nitrosomethylidene)-1,2-dihydropyridine
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Record name Pyridine-2-carbaldehyde oxime
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Record name syn-2-Pyridinealdoxime
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Record name PYRIDINE-2-ALDOXIME, (Z)-
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